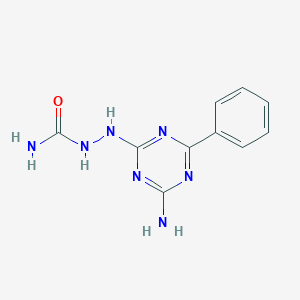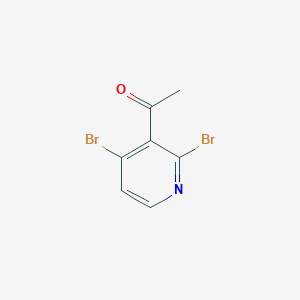![molecular formula C26H14ClNO B13148330 2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)
2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile is a complex organic compound that belongs to the spiro compound family Spiro compounds are characterized by a unique structure where two or more rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to transport charge efficiently.
Chemical Sensors: Its sensitivity to various chemical environments makes it suitable for use in chemical sensors and biosensors.
作用機序
The mechanism of action of 2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile involves its interaction with molecular targets in electronic devices. The compound’s spiro structure allows for efficient charge separation and transport, which is crucial for its performance in optoelectronic applications. The pathways involved include the formation of excitons and their subsequent dissociation into free charge carriers, which are then transported through the material .
類似化合物との比較
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: A parent compound with similar structural features but without the chlorine and carbonitrile groups.
Spiro[fluorene-9,9’-xanthene]-2,7-diamine: Another derivative with different functional groups that alter its electronic properties.
Uniqueness
2-Chlorospiro[fluorene-9,9’-xanthene]-7-carbonitrile is unique due to the presence of the chlorine and carbonitrile groups, which enhance its reactivity and electronic properties. These modifications make it more suitable for specific applications in organic electronics and materials science compared to its analogs.
特性
分子式 |
C26H14ClNO |
|---|---|
分子量 |
391.8 g/mol |
IUPAC名 |
7-chlorospiro[fluorene-9,9'-xanthene]-2-carbonitrile |
InChI |
InChI=1S/C26H14ClNO/c27-17-10-12-19-18-11-9-16(15-28)13-22(18)26(23(19)14-17)20-5-1-3-7-24(20)29-25-8-4-2-6-21(25)26/h1-14H |
InChIキー |
OIYSQBOMHQEJHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)C#N)C6=C3C=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)




![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)
